Cas no 1806934-07-5 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid)

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with significant potential in agrochemical and pharmaceutical applications. Its structure features multiple fluorine substituents, enhancing its reactivity and metabolic stability. The difluoromethyl and trifluoromethyl groups contribute to its lipophilicity, improving membrane permeability, while the carboxylic acid moiety allows for further functionalization. This compound is particularly valuable as an intermediate in the synthesis of advanced active ingredients, offering precise control over molecular properties. Its robust chemical stability under various conditions makes it suitable for rigorous synthetic processes. Researchers favor this derivative for its versatility in designing novel compounds with tailored biological activity.
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid structure
1806934-07-5 structure
Product name:5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
CAS No:1806934-07-5
MF:C8H3F6NO2
Molecular Weight:259.105343103409
CID:4886313

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
    • インチ: 1S/C8H3F6NO2/c9-5(10)2-1-15-6(11)3(7(16)17)4(2)8(12,13)14/h1,5H,(H,16,17)
    • InChIKey: HCUMCIRUHLEUSI-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)=C(N=CC=1C(F)F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 50.2

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029031044-1g
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
1806934-07-5 95%
1g
$2,895.00 2022-03-31
Alichem
A029031044-500mg
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
1806934-07-5 95%
500mg
$1,617.60 2022-03-31
Alichem
A029031044-250mg
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
1806934-07-5 95%
250mg
$1,038.80 2022-03-31

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806934-07-5)

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1806934-07-5, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate fluorine substitution pattern, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.

The structural motif of 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid consists of a pyridine ring substituted with three fluorine atoms at the 2-position, 4-position, and a difluoromethyl group at the 5-position. This arrangement imparts high lipophilicity and metabolic stability, which are critical factors in drug design. The presence of multiple fluorine atoms enhances the compound's binding affinity to biological targets, making it an attractive candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of fluorinated pyridines as privileged structures in medicinal chemistry. Studies have demonstrated that the electron-withdrawing nature of fluorine atoms can modulate the reactivity and selectivity of drug candidates, leading to improved pharmacokinetic profiles. The compound 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid exemplifies this trend, as its fluorinated core serves as a versatile platform for designing molecules with enhanced biological activity.

In the context of contemporary pharmaceutical research, this compound has been investigated for its potential applications in treating various therapeutic areas, including oncology, inflammation, and infectious diseases. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and resistance to enzymatic degradation, which are crucial for prolonged drug efficacy. Furthermore, the pyridine carboxylic acid moiety provides a site for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

One notable study published in a leading pharmaceutical journal explored the synthesis and biological evaluation of derivatives inspired by 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. The research team employed high-throughput screening (HTS) techniques to identify novel compounds with potent inhibitory activity against a panel of kinases involved in cancer progression. The results suggested that modifications at the 3-position carboxylic acid group could significantly enhance binding affinity and selectivity.

The synthetic methodologies developed for 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid have also been adapted for the preparation of other fluorinated heterocycles. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have proven particularly effective in constructing complex molecular architectures. These approaches have enabled the rapid assembly of libraries of fluorinated pyridines with diverse pharmacological profiles.

The role of fluorinated pyridines in modern drug discovery cannot be overstated. Their ability to modulate physicochemical properties while maintaining high bioactivity makes them indispensable tools for medicinal chemists. The compound 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806934-07-5) stands as a testament to the power of fluorine chemistry in creating innovative therapeutic agents.

Future research directions may focus on exploring alternative synthetic routes to improve scalability and cost-efficiency. Additionally, investigating the compound's interactions with biological targets at a molecular level will provide deeper insights into its mechanism of action. These studies could pave the way for new drug candidates with improved efficacy and reduced side effects.

In conclusion, 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid represents a significant advancement in fluorinated heterocyclic chemistry. Its unique structural features and promising biological activity position it as a key intermediate in the development of next-generation pharmaceuticals. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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